Isoquinolin-3(4H)-one
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Overview
Description
Isoquinolin-3(4H)-one is a heterocyclic compound with the molecular formula C₉H₇NO It is a derivative of isoquinoline, characterized by a nitrogen atom in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolin-3(4H)-one can be synthesized through several methods. One common approach involves the reaction of methyl o-formylphenylacetate with liquid ammonia. This reaction produces isoquinolin-3-ol, which can then be converted to this compound through further chemical reactions . Another method involves a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-3,4-diones.
Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Isoquinoline-3,4-diones
Reduction: Dihydroisoquinoline derivatives
Substitution: Various N-substituted this compound derivatives
Scientific Research Applications
Isoquinolin-3(4H)-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound derivatives have shown potential as antibacterial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of isoquinolin-3(4H)-one involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation . In medicinal chemistry, it acts as an enzyme inhibitor by binding to active sites and blocking substrate access.
Comparison with Similar Compounds
Isoquinolin-3(4H)-one is unique compared to other isoquinoline derivatives due to its specific structure and reactivity. Similar compounds include:
Isoquinolin-1(2H)-one: Differing in the position of the nitrogen atom, leading to different chemical properties.
Isoquinolin-3-ol: An intermediate in the synthesis of this compound, with distinct tautomeric forms.
Dihydroisoquinoline derivatives: Reduced forms of this compound with different biological activities.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
42165-56-0 |
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Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4H-isoquinolin-3-one |
InChI |
InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-4,6H,5H2 |
InChI Key |
SAAKIDBWTMIZGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=NC1=O |
Origin of Product |
United States |
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